Cyproheptadine hydrochloride monohydrate
Overview
Description
Cyproheptadine hydrochloride monohydrate is a first-generation antihistamine and serotonin antagonist. It is primarily used to treat allergic reactions, stimulate appetite, and manage serotonin syndrome . The compound is known for its potent competitive antagonism of both serotonin and histamine receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyproheptadine hydrochloride involves several steps. Initially, 1-methyl-4-chloropiperidine reacts with magnesium in tetrahydrofuran to form 1-methyl-4-chloropiperidine magnesium chloride. This intermediate then reacts with dibenzo[a,e]cycloheptatriene-5-ketone to produce 1-methyl-4-(5-hydroxy-5-dibenzo[a,e]cycloheptatriene)piperidine. The final product, cyproheptadine hydrochloride, is obtained by treating this intermediate with glacial acetic acid, hydrogen chloride gas, and acetic anhydride .
Industrial Production Methods: The industrial production of cyproheptadine hydrochloride follows a similar synthetic route but is optimized for higher yield and purity. The process involves the use of organic solvents and controlled reaction conditions to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: Cyproheptadine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its oxidative degradation products.
Reduction: Reduction reactions can modify the structure of cyproheptadine hydrochloride.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products: The major products formed from these reactions include various derivatives of cyproheptadine hydrochloride, which may have different pharmacological properties .
Scientific Research Applications
Cyproheptadine hydrochloride monohydrate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its effects on cell proliferation and apoptosis in various cell lines.
Medicine: Cyproheptadine hydrochloride is used to treat allergic reactions, stimulate appetite, and manage serotonin syndrome.
Industry: The compound is used in the pharmaceutical industry for the production of antihistamine medications.
Mechanism of Action
Cyproheptadine hydrochloride exerts its effects by antagonizing serotonin and histamine receptors. It binds to the H1 receptor and serotonin (5-HT2A) receptor, blocking the action of these neurotransmitters. This results in the inhibition of allergic reactions and the stimulation of appetite . The compound also has anticholinergic and sedative effects .
Comparison with Similar Compounds
Ketotifen: Another first-generation antihistamine with similar antihistaminic properties but fewer side effects.
Loratadine: A second-generation antihistamine with similar efficacy but fewer sedative effects.
Uniqueness: Cyproheptadine hydrochloride is unique due to its dual action as a serotonin and histamine antagonist. This dual action makes it effective in treating a broader range of conditions, including allergic reactions, serotonin syndrome, and appetite stimulation .
Properties
IUPAC Name |
1-methyl-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine;hydrate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N.ClH.H2O/c1-22-14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21;;/h2-11H,12-15H2,1H3;1H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQPCBUPUOPHGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41354-29-4, 6032-06-0 | |
Record name | Piperidine, 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-methyl-, hydrochloride, hydrate (2:2:3) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41354-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyproheptadine hydrochloride monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006032060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)-1-methylpiperidine hydrochloride sesquihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYPROHEPTADINE HYDROCHLORIDE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43106T5KXT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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